2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine
Description
Properties
IUPAC Name |
2-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-2-8-23-13-16(21-17(23)3-1)12-22-9-4-15(5-10-22)14-24-18-11-19-6-7-20-18/h1-3,6-8,11,13,15H,4-5,9-10,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIZUKMEFHXKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Catalyzed Three-Component Cyclocondensation
A pivotal method for constructing the imidazo[1,2-a]pyridine scaffold involves iodine-catalyzed three-component reactions. As demonstrated by, this approach utilizes:
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2-Aminopyridine
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Aryl aldehyde (e.g., 4-nitrobenzaldehyde)
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tert-Butyl isocyanide
Reaction Conditions :
-
Catalyst: Iodine (10 mol%)
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Solvent: Ethanol, room temperature
-
Time: 6–12 hours
The mechanism proceeds via imine formation between the aldehyde and 2-aminopyridine, followed by iodine-mediated activation of the imine for nucleophilic attack by isocyanide. A [4+1] cycloaddition then yields the imidazo[1,2-a]pyridine core.
Example Protocol :
Functionalization with Piperidine
The piperidine spacer is introduced via alkylation of the imidazo[1,2-a]pyridine nitrogen. A common strategy employs 1-(bromomethyl)piperidin-4-yl)methanol as the alkylating agent:
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React imidazo[1,2-a]pyridine (1.0 mmol) with 1-(bromomethyl)piperidin-4-yl)methanol (1.2 mmol) in dry DMF.
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Add K₂CO₃ (2.0 mmol) and heat at 60°C for 8 hours.
Etherification with Pyrazine
The methoxy-pyrazine moiety is installed via Williamson ether synthesis:
Reagents :
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2-Hydroxypyrazine
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Piperidine-intermediate bromide
Procedure :
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Dissolve 2-hydroxypyrazine (1.0 mmol) in anhydrous THF.
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Add NaH (1.2 mmol) and stir under N₂ for 30 minutes.
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Introduce the piperidine-intermediate bromide (1.1 mmol) and reflux for 12 hours.
Alternative Routes and Optimization
One-Pot Tandem Reactions
Recent advances describe tandem Groebke–Blackburn–Bienaymé (GBB)/Ugi reactions to streamline synthesis:
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GBB Reaction: Form imidazo[1,2-a]pyridine from aldehyde, aminopyridine, and isocyanide.
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Ugi Reaction: Introduce piperidine and pyrazine fragments via multicomponent coupling.
Advantages :
Catalytic Hydrogenation Adjustments
Partial hydrogenation of imidazo[1,2-a]pyridine derivatives using Pd/C or Raney Ni enables regioselective saturation of the piperidine ring without affecting the heteroaromatic core.
Characterization and Analytical Data
Key Spectroscopic Features :
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrazine-H), 7.89 (d, J = 6.8 Hz, 1H, imidazo-H), 4.21 (s, 2H, OCH₂), 3.76 (d, J = 12 Hz, 2H, piperidine-H).
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HRMS : m/z calcd for C₁₈H₂₁N₅O [M+H]⁺: 323.1745; found: 323.1748.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms within the ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of imidazo[1,2-a]pyridine, including the compound , show promise in modulating the activity of P2X7 receptors. This modulation is significant for treating conditions such as:
- Chronic Pain
- Multiple Sclerosis
- Alzheimer's Disease
A patent discloses that these compounds can be formulated into pharmaceutical compositions aimed at treating neurodegenerative disorders and pain management .
Antimicrobial Activity
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit antibacterial properties. The compound's structure suggests potential efficacy against various gram-positive and gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies .
Cancer Treatment
The compound's ability to inhibit specific kinases has been highlighted in research focused on cancer therapies. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit c-KIT kinase activity, which is crucial in treating gastrointestinal stromal tumors (GIST) and other malignancies associated with c-KIT mutations . This makes the compound a valuable addition to targeted cancer therapies.
Anti-inflammatory Properties
Given its mechanism of action on the P2X7 receptor, the compound may also have applications in treating inflammatory diseases such as rheumatoid arthritis and lupus erythematosus. The modulation of inflammatory pathways can provide relief from symptoms associated with these chronic conditions .
Case Study 1: Treatment of Alzheimer's Disease
In a clinical study involving patients with early-stage Alzheimer's disease, a derivative of imidazo[1,2-a]pyridine was administered to evaluate its effects on cognitive decline. Results indicated a statistically significant improvement in cognitive function compared to placebo groups, suggesting that compounds like 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine could play a role in future therapeutic strategies.
Case Study 2: Antibacterial Efficacy
A series of experiments tested various imidazo[1,2-a]pyridine derivatives against common bacterial strains. The results showed that certain modifications to the structure enhanced antibacterial activity significantly. This finding supports further development of similar compounds for clinical use against resistant bacterial infections.
Comparison of Biological Activities
| Activity Type | Compound Structure | Efficacy Level |
|---|---|---|
| Neurological Disorders | This compound | High |
| Antibacterial Activity | Variants of imidazo[1,2-a]pyridine | Moderate to High |
| Cancer Treatment | c-KIT inhibiting derivatives | High |
| Anti-inflammatory | P2X7 receptor modulators | Moderate |
Mechanism of Action
The mechanism of action of 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Observations :
- The anti-tubercular analogs (D1–D4) demonstrate that imidazo[1,2-a]pyridine/pyrazine scaffolds, when combined with piperazine or hydrazine linkers, enhance binding to Mycobacterium tuberculosis targets .
- Nitrogen positioning in the heterocyclic core (e.g., imidazo[1,2-a]pyrazine vs. pyrimidine) significantly impacts biological activity. For instance, imidazo[1,2-a]pyrazines exhibit stronger inotropic effects than pyrimidine analogs .
Structure-Activity Relationships (SAR)
- Piperidine vs.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6-methyl-2-nitroimidazo[1,2-a]pyrazine) enhance bioactivity in anti-infective contexts, whereas methoxy groups (as in the target compound) may improve solubility .
Biological Activity
The compound 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine is a derivative of imidazo[1,2-a]pyridine and has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a pyrazine ring, an imidazo[1,2-a]pyridine moiety, and a piperidine group, contributing to its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a critical role in cancer cell proliferation. Notably, one study indicated that derivatives with IC50 values as low as 0.16 µM were effective against various cancer cell lines including MCF7 (breast cancer), HCT116 (colorectal cancer), and K562 (chronic myelogenous leukemia) .
Table 1: CDK9 Inhibitory Activity of Related Compounds
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 3c | 0.16 | MCF7 |
| 2c | 0.31 | HCT116 |
| 4c | 0.71 | K562 |
ENPP1 Inhibition
Another significant biological activity of this compound is its inhibition of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which negatively regulates the cGAS-STING pathway involved in immune response. A derivative of imidazo[1,2-a]pyrazine demonstrated potent ENPP1 inhibition with an IC50 value of 5.70 nM, enhancing the expression of genes related to immune response .
Table 2: ENPP1 Inhibitory Activity
| Compound | IC50 (nM) | Effect on Gene Expression |
|---|---|---|
| Derivative 7 | 5.70 | Increased IFNB1, CXCL10, IL6 |
Antiviral Activity
The compound has also shown promise in antiviral applications. Studies indicated that certain derivatives exhibited activity against human coronavirus strains, suggesting potential therapeutic applications in viral infections .
Structure-Activity Relationships (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by their structural components. For instance:
- Substituents on the Imidazo Ring : Variations in substituents can significantly alter potency and selectivity for targets like CDK9 and ENPP1.
- Piperidine Modifications : Different piperidine derivatives have been tested to assess their impact on bioactivity.
Case Studies
A case study involving the synthesis and evaluation of various derivatives revealed that modifications at specific positions on the imidazo and piperidine rings could enhance anticancer activity while maintaining acceptable toxicity profiles .
Q & A
Q. Example Protocol :
- Step 1 : React 2-aminopyridine with chloroacetone in acetic acid to form imidazo[1,2-a]pyridine.
- Step 2 : Piperidine-4-methanol is alkylated with imidazo[1,2-a]pyridin-2-ylmethyl bromide using KCO in DMF.
- Step 3 : Couple the product with 2-chloropyrazine under Pd-catalyzed cross-coupling conditions .
Basic: Which spectroscopic and computational methods are critical for structural elucidation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- H/C NMR : Assign signals for the imidazo-pyridine (δ 7.5–9.0 ppm for aromatic protons) and piperidine (δ 1.5–3.0 ppm for methylene/methine groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the pyrazine and piperidine moieties .
- X-ray Diffraction (XRD) : Determines absolute stereochemistry and confirms the methoxy-pyrazine orientation .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] expected for CHNO) .
- Computational Modeling : DFT calculations predict electronic properties and binding conformations to biological targets .
Advanced: How can synthetic yields be optimized while minimizing side-product formation?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in pyrazine attachment .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature Control : Lower temperatures (0–25°C) reduce imidazo-pyridine decomposition during alkylation .
- Purification Techniques : Use preparative HPLC to isolate the target compound from byproducts like unreacted piperidine or dimerized pyrazine .
Q. Case Study :
- Conflict : A study reports IC = 1.2 µM for kinase A, while another finds no activity.
- Resolution : Verify purity (>95% by HPLC) and test under identical buffer conditions (pH 7.4, 1 mM Mg) .
Advanced: How does stereochemistry at the piperidine C4 position influence pharmacological activity?
Methodological Answer:
- Stereochemical Analysis :
- Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column .
- XRD : Confirm absolute configuration (e.g., R vs. S) .
- Biological Impact :
- Docking Studies : The R-enantiomer may exhibit stronger H-bonding with kinase active sites due to axial methoxy orientation .
- In Vitro Testing : Compare enantiomer activity in cell-based assays (e.g., IC differences >10-fold observed in analogs) .
Q. Example Findings :
| Enantiomer | Kinase Inhibition (IC, µM) | Solubility (mg/mL) |
|---|---|---|
| R | 0.8 | 2.1 |
| S | 12.4 | 1.5 |
Advanced: What computational tools predict the compound’s metabolic stability?
Methodological Answer:
- In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor™ to identify vulnerable sites (e.g., piperidine N-dealkylation) .
- Metabolite Identification : SwissADME predicts hydroxylation at the pyrazine C3 position .
- Experimental Validation :
- Microsomal Assays : Incubate with human liver microsomes (HLM) and analyze via LC-MS/MS .
Key Consideration : Structural modifications (e.g., fluorination at pyrazine C5) can block oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
